Home > Products > Screening Compounds P61662 > Faropenem daloxate
Faropenem daloxate - 141702-36-5

Faropenem daloxate

Catalog Number: EVT-253405
CAS Number: 141702-36-5
Molecular Formula: C17H19NO8S
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Faropenem daloxate is a prodrug of faropenem, a β-lactam antibiotic belonging to the penem class. [, , ] This class is known for its potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. [] Faropenem daloxate exhibits enhanced oral bioavailability compared to faropenem and is hydrolyzed in plasma to release the active faropenem. [, ]

Faropenem

  • Compound Description: Faropenem is a β-lactam antibiotic of the penem class. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [] Faropenem acts by inhibiting bacterial transpeptidases, enzymes crucial for peptidoglycan cross-linking in the bacterial cell wall. []
  • Relevance: Faropenem is the active metabolite of Faropenem daloxate. After oral administration, Faropenem daloxate is rapidly hydrolyzed in the plasma to release Faropenem. [, ]

Faropenem Medoxomil

  • Compound Description: Similar to Faropenem daloxate, Faropenem medoxomil is another ester-based prodrug of Faropenem. [] This prodrug also aims to enhance the oral bioavailability of Faropenem. []
  • Relevance: Faropenem medoxomil shares a similar strategy with Faropenem daloxate for delivering Faropenem via oral administration. Both are prodrugs designed to be metabolized into active Faropenem in the body. []

Meropenem

  • Compound Description: Meropenem is a carbapenem antibiotic with broad-spectrum activity. It is primarily administered intravenously. []
  • Relevance: While not structurally identical, Meropenem, like Faropenem, belongs to the β-lactam class of antibiotics, highlighting the importance of this pharmacophore in targeting bacterial cell wall synthesis. [] This emphasizes the significance of the β-lactam ring in the activity of Faropenem daloxate.

Azithromycin

  • Compound Description: Azithromycin belongs to the macrolide class of antibiotics and is used to treat various bacterial infections. []
  • Relevance: Azithromycin serves as a comparator drug in clinical trials evaluating Faropenem medoxomil for treating acute exacerbations of chronic bronchitis. [] This comparison highlights the therapeutic areas where Faropenem daloxate and related penems might be effective.

Clarithromycin

  • Compound Description: Clarithromycin is another macrolide antibiotic with a spectrum of activity overlapping with Azithromycin. []
  • Relevance: Like Azithromycin, Clarithromycin is also used as a comparator in clinical trials assessing the efficacy of Faropenem medoxomil in treating acute exacerbations of chronic bronchitis. [] This comparison further emphasizes the potential applications of Faropenem daloxate in respiratory tract infections.
Classification and Source

Faropenem daloxate is classified as a beta-lactam antibiotic and specifically as a penem. Unlike natural penicillins, penems are synthetically derived and contain a sulfur atom at the C-1 position of the beta-lactam ring. The compound is synthesized from natural amino acids, primarily using L-threonine as a starting material in various synthetic pathways .

Synthesis Analysis

The synthesis of faropenem daloxate involves multiple steps, primarily utilizing two main synthetic routes:

The synthesis typically requires careful control of parameters such as temperature (25–100 °C) and reaction time (often around 8 hours), with various protecting groups utilized to stabilize reactive intermediates during the process .

Molecular Structure Analysis

The molecular formula of faropenem daloxate is C17H19N1O8SC_{17}H_{19}N_{1}O_{8}S, with a molecular weight of approximately 397.4 g/mol . The structure features a beta-lactam ring fused with a five-membered ring containing a sulfur atom, characteristic of penems. The stereochemistry at several positions is crucial for its biological activity:

  • Beta-Lactam Ring: Essential for antibacterial activity by mimicking the D-alanyl-D-alanine substrate of bacterial cell wall synthesis.
  • Tetrahydrofuran Ring: Provides stability and affects the compound's pharmacokinetics and dynamics.

The IUPAC name of faropenem daloxate is:

(5methyl2oxo2H1,3dioxol4yl)methyl(5R,6S)6[(1R)1hydroxyethyl]7oxo3[(2R)oxolan2yl]4thia1azabicyclo[3.2.0]hept2ene2carboxylate(5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Chemical Reactions Analysis

Faropenem daloxate undergoes several key chemical reactions that are integral to its function as an antibiotic:

  1. Beta-Lactam Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes produced by resistant bacteria, which can lead to loss of antibacterial activity.
  2. Transpeptidation Inhibition: Faropenem binds to penicillin-binding proteins (PBPs) in bacteria, inhibiting their ability to cross-link peptidoglycan layers in the bacterial cell wall, leading to cell lysis.
  3. Prodrug Activation: As a prodrug, faropenem daloxate is converted into its active form through enzymatic hydrolysis after administration .
Mechanism of Action

Faropenem daloxate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis through competitive inhibition of PBPs. This mechanism involves:

  • Binding to PBPs: Faropenem competes with natural substrates for binding sites on PBPs, preventing cross-linking necessary for cell wall integrity.
  • Disruption of Peptidoglycan Layer: The inhibition leads to weakened cell walls, causing lysis and death of susceptible bacteria .

This mechanism is similar to other beta-lactam antibiotics but is distinguished by faropenem's enhanced stability against certain beta-lactamases.

Physical and Chemical Properties Analysis

Faropenem daloxate exhibits several important physical and chemical properties:

  • State: Solid
  • Solubility: Water solubility is approximately 1.18 mg/mL.
  • LogP: Predicted logP values range from 0.23 to 0.64, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa is around 14.85; strongest basic pKa is -2.8.
  • Polar Surface Area: Approximately 111.6 Ų.

These properties influence its absorption, distribution, metabolism, and excretion (ADMET) characteristics .

Applications

Faropenem daloxate has several scientific applications:

  1. Antibacterial Therapy: It has demonstrated efficacy against common respiratory pathogens and is being investigated for treating community-acquired infections such as skin infections and pneumonia .
  2. Research Use: As an investigational drug, it serves as a model compound for studying resistance mechanisms in bacteria and developing new antibiotics .
  3. Clinical Trials: Ongoing studies aim to establish its safety profile and effectiveness compared to existing antibiotics like cefuroxime axetil .
Historical Development and Patent Landscape of Penem Antibiotics

The development of penem antibiotics represents a significant milestone in antimicrobial chemotherapy, bridging the gap between penicillins and cephalosporins. Faropenem daloxate (chemically known as faropenem medoxomil) emerged from pioneering work by Daiichi Asubio Pharma in the 1990s as a novel oral penem antibiotic [1]. This prodrug was strategically designed to overcome the limitations of its active metabolite, faropenem, which exhibits potent activity against both Gram-positive and Gram-negative pathogens but suffers from poor oral bioavailability in its native form [10]. The patent landscape surrounding faropenem daloxate reflects extensive intellectual property efforts, with foundational patents covering its crystalline forms, synthesis methods, and prodrug derivatives [5].

Key developments in the compound's history include:

  • Initial synthesis and patenting by Suntory Institute for Biomedical Research (later Asubio Pharma) in the early 1990s
  • Global licensing agreements with Replidyne in 2005 for development in North American and European markets [10]
  • Regulatory challenges including the FDA's 2005 "nonapprovable" designation citing insufficient clinical data despite the submitted NDA covering five indications (acute bacterial sinusitis, community-acquired pneumonia, acute exacerbations of chronic bronchitis, skin infections, and urinary tract infections) [1]

Table 1: Key Patent and Development Milestones for Faropenem Daloxate

YearEventAssigneeSignificance
1997First approval in JapanDaiichi Asubio PharmaMarketed as Farom® for respiratory infections
2005NDA submission to FDAReplidyneCovered five indications
2006Clinical trials for pediatric formulationsReplidyneDevelopment for otitis media (NCT00276042)
2008Patent for synthesis optimizationMultipleCN1884284A covering THF-based crystallization

Properties

CAS Number

141702-36-5

Product Name

Faropenem daloxate

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C17H19NO8S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3/t7-,9-,11+,15-/m1/s1

InChI Key

JQBKWZPHJOEQAO-DVPVEWDBSA-N

SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4

Synonyms

A0026
BAY 56-6854
BAY 566854
BAY-56-6854
BAY-566854
BAY56-6854
BAY566854
faropenem daloxate
faropenem medoxomil
SUN 208
SUN A0026
SUN-208
SUN-A0026
SUN208

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(S[C@H]3N2C(=O)[C@@H]3[C@@H](C)O)[C@H]4CCCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.